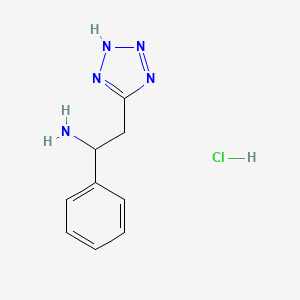

1-苯基-2-(2H-四唑-5-基)乙胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

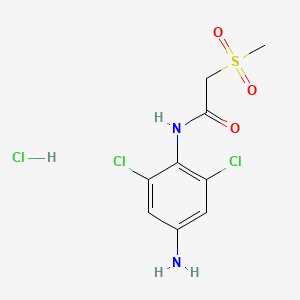

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine hydrochloride is a chemical compound with the linear formula C8H10N5Cl1 . It is a solid substance .

Synthesis Analysis

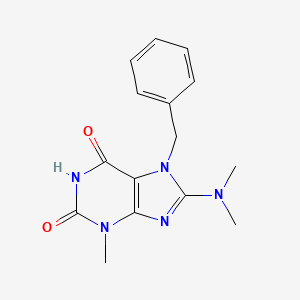

A series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized by the reaction of α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .Molecular Structure Analysis

The molecular formula of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine hydrochloride is C8H10N5Cl1 . The compound has been characterized by IR and NMR spectra and elemental analysis .Chemical Reactions Analysis

The compound has been used in the synthesis of a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives . It has also been involved in reactions with sodium tetrahydridoborate and diethyl phosphonate .Physical And Chemical Properties Analysis

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine hydrochloride is a solid substance . More detailed physical and chemical properties are not available in the sources.科学研究应用

合成和结构表征

一项研究详细介绍了新化合物的合成,包括与 1-苯基-2-(2H-四唑-5-基)乙胺相关的化合物,通过特定乙胺衍生物与取代的苯甲酰氯在温和条件下的缩合反应。这一过程导致产生了具有潜在抗菌和抗真菌活性的化合物,展示了四唑-乙胺衍生物在药物化学中的结构多功能性和适用性 (Pejchal, Pejchalová, & Růžičková, 2015)。

抗胆碱酯酶活性

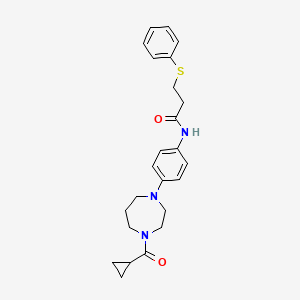

另一个研究重点是四唑衍生物的合成,因为它们具有潜在的抗胆碱酯酶活性,表明它们可能用于治疗阿尔茨海默病等疾病。这涉及到创建不同的 2-[(1-甲基-1H-四唑-5-基)硫]-1-(取代苯基)乙酮衍生物,并测试它们抑制乙酰胆碱酯酶 (AChE) 的能力,乙酰胆碱酯酶是大脑中乙酰胆碱分解的关键酶 (Mohsen et al., 2014)。

抗阿米巴活性

对带有 N-取代乙胺尾部的查耳酮的研究,与 1-苯基-2-(2H-四唑-5-基)乙胺的结构框架相关,显示出有希望的抗阿米巴活性。这些化合物针对溶组织内阿米巴菌株进行了测试,并显示出比标准药物更好的活性,表明具有治疗阿米巴感染的潜力 (Zaidi et al., 2015)。

催化应用

在催化领域,1-苯基-2-(2H-四唑-5-基)乙胺的衍生物已被探索其在创造新型钌基催化剂方面的潜力。这些催化剂用于酮还原过程中,突出了该化合物在合成化学和工业过程中的适用性 (Facchetti et al., 2016)。

抗菌和抗真菌评估

广泛的生物活性延伸到新型 1-(2-(4,5-二甲基-2-苯基-1H-咪唑-1-基)乙基)哌嗪衍生物的合成,该衍生物已显示出显着的抗菌和抗真菌特性。这强调了 1-苯基-2-(2H-四唑-5-基)乙胺衍生物在开发新型抗菌剂方面的潜力 (Rajkumar, Kamaraj, & Krishnasamy, 2014)。

作用机制

Target of Action

Tetrazoles, a class of compounds to which en300-7424845 belongs, are known to have diverse biological applications and can act as nonclassical bioisosteres of carboxylic acids .

Mode of Action

Tetrazoles, in general, are known to interact with their targets through electrostatic interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that EN300-7424845 may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions, a class of compounds to which en300-7424845 belongs, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that EN300-7424845 may have good bioavailability.

Result of Action

Tetrazoles have been found to exhibit a wide range of biological activities, suggesting that en300-7424845 may have similar effects .

Action Environment

The properties of tetrazoles suggest that they may be stable under a variety of conditions .

安全和危害

属性

IUPAC Name |

1-phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.ClH/c10-8(6-9-11-13-14-12-9)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYYELYYGOGYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NNN=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2715240.png)

![N-(4-fluorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2715244.png)

![3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2715250.png)

![(3S,8As)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2715251.png)